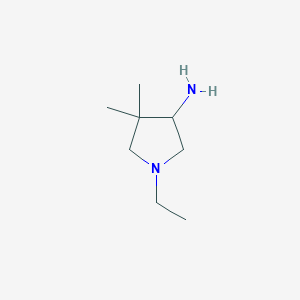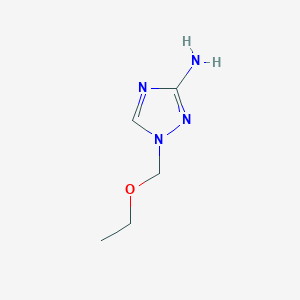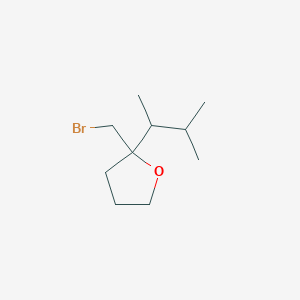
1-Ethyl-4,4-dimethylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4,4-dimethylpyrrolidin-3-amine is a chemical compound with the molecular formula C8H18N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4,4-dimethylpyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine derivatives. For instance, the reaction of 4,4-dimethylpyrrolidine with ethyl halides under basic conditions can yield the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-Ethyl-4,4-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur with alkyl halides, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4,4-dimethylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4,4-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4,4-dimethylpyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: The parent compound, which lacks the ethyl and dimethyl substitutions.
4,4-Dimethylpyrrolidine: Similar to the target compound but without the ethyl group.
1-Ethylpyrrolidine: Lacks the dimethyl substitutions at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H18N2 |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
1-ethyl-4,4-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-4-10-5-7(9)8(2,3)6-10/h7H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
BSRWLFIONUWNJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC(C(C1)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)
![2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13173693.png)


![1-[(3R)-3-Aminopiperidin-1-yl]butan-1-one](/img/structure/B13173700.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-ol](/img/structure/B13173707.png)
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13173719.png)
![1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one](/img/structure/B13173723.png)

![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)
![2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13173744.png)


